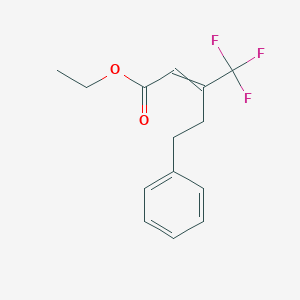
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- is an organic compound with a unique structure that includes an alkyne group, a hydroxyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- can be synthesized through several methods. One common approach involves the reaction of a suitable alkyne with a phenyl-substituted aldehyde under basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- exerts its effects involves interactions with specific molecular targets. The alkyne and hydroxyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Octyn-3-ol: A related compound with similar structural features but lacking the phenyl group.
4-Ethenylidene-1-phenyl-1-butanol: Another compound with a similar phenyl and hydroxyl group but different alkyne positioning.
Uniqueness: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenyl group enhances its stability and potential interactions with biological targets compared to simpler analogs.
Eigenschaften
CAS-Nummer |
651020-96-1 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
InChI |
InChI=1S/C16H18O/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14/h6-10,16-17H,2-3,5,11H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
BMRDODXTKUETSA-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCC(=C=C)C(C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



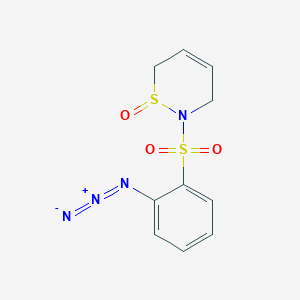
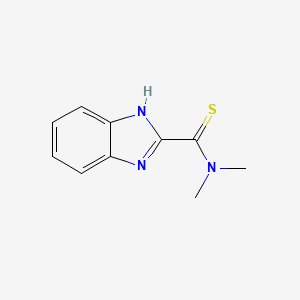
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
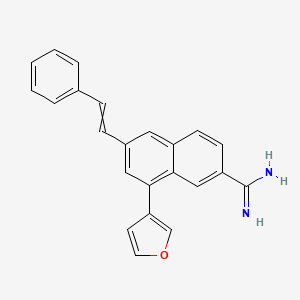
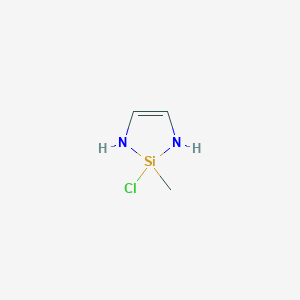
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

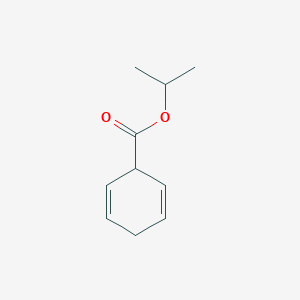
![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
